Lincomycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The table below details its molecular targets and the consequences of this binding:
| Aspect of Mechanism | Detailed Description |
|---|---|
| Molecular Target | 23S rRNA of the 50S bacterial ribosomal subunit [1] [2]. |
| Binding Site | Binds to the A- and P-sites of the peptidyl transferase center, acting as a structural analogue of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA [1]. |
| Primary Effect | Predominantly bacteriostatic; inhibits the formation of peptide bonds and the initial translocation step, preventing elongation of the peptide chain [1] [2]. |
| Chemical Groups Involved | The sugar moiety, α-methylthiolincosamine (α-MTL), forms hydrogen bonds with nucleotides A2058, A2059, and G2505 of the 23S rRNA [1]. |
This mechanism is illustrated in the following diagram:
Lincomycin binds the 50S ribosomal subunit, inhibiting protein synthesis.
Bacterial resistance to lincomycin is a significant clinical concern. The primary mechanism involves ribosomal modification, and cross-resistance with other antibiotic classes is common.
Primary resistance to lincomycin occurs via ribosomal methylation.
For research and development purposes, understanding the pharmacokinetics and susceptibility profile is essential. The following tables summarize key quantitative data.
Table 1: Key Pharmacokinetic Parameters (IV/IM Administration in Adults) [1] [2] [3]
| Parameter | Value (Mean) | Conditions / Notes |
|---|---|---|
| Half-life (t½) | 5.4 ± 1.0 hours | Prolonged in hepatic/renal impairment [2]. |
| Volume of Distribution | 63.8 - 105.1 L | Dose-dependent increase [1]. |
| Clearance | 9.9 - 11.8 L/h | Dose-dependent increase [1]. |
| Protein Binding | 28% - 86% | Concentration-dependent, saturable binding [1]. |
| Urinary Excretion | 1.8% - 30.3% | Highly variable [2]. |
Table 2: In Vitro Susceptibility (MIC) for Key Pathogens [1] [2] [3]
| Bacterial Pathogen | MIC Range (μg/mL) | Clinical Relevance / Notes |
|---|---|---|
| Staphylococcus aureus | 0.2 - 32.0 | Primary target; resistance common [3]. |
| Streptococcus pneumoniae | 0.05 - 0.4 | Primary target [2] [3]. |
| Streptococcus pyogenes | 0.04 - 0.8 | Primary target [3]. |
Beyond its direct antibacterial action, lincomycin at subinhibitory concentrations (below the MIC) has been shown to have a "hormetic effect," potentiating the production of secondary metabolites in Streptomyces strains [4].
actII-ORF4 regulatory gene, leading to overproduction of the blue-pigmented antibiotic actinorhodin (ACT) [4].The following methodology can be used to investigate the effects of subinhibitory concentrations of lincomycin on bacterial gene expression and secondary metabolite production [4].
Determine the Minimum Inhibitory Concentration (MIC)
Culture with Subinhibitory Concentrations
Analyze the Output
| Enzyme | Function / Catalyzed Reaction | Pathway Section |
|---|---|---|
| LmbB2 [1] | Tyrosine hydroxylation to form 3,4-dihydroxyphenylalanine (DOPA); first step of the amino acid branch. | Propylproline Moiety |
| LmbB1 [1] | Catalyzes the 2,3-extradiol cleavage of the DOPA aromatic ring. | Propylproline Moiety |
| LmbR [2] | Transaldolase; forms the C8-backbone via a transaldol reaction using D-ribose-5-phosphate and D-fructose-6-phosphate. | Octose Sugar Core (MTL) |
| LmbN [2] | Isomerase; converts the initial 2-keto C8-sugar (octulose 8-phosphate) to D-erythro-α-D-gluco-octose 8-phosphate. | Octose Sugar Core (MTL) |
| LmbM, LmbL, LmbZ, LmbS [3] [4] | A four-enzyme set that completes the sugar core; catalyzes 6-epimerization, 6,8-dehydration, 4-epimerization, and 6-transamination. | Octose Sugar Core (MTL) |
| LmbT, LmbC, LmbV, LmbF, LmbG [4] | Handle sulfur incorporation, intermediate transacylation, deamination, and final S-methylation to form the mature thiosugar (MTL). | Octose Sugar Core (MTL) |
| Condensation & Methylation [1] | Unspecified enzymes catalyze the condensation of the propylproline and MTL moieties, followed by a final N-methylation. | Final Assembly |
To better understand how these components work together, the following diagram maps the complete biosynthetic pathway from the initial precursors to the final antibiotic, lincomycin A.
Visual summary of the bifurcated biosynthetic pathway of Lincomycin A in Streptomyces lincolnensis [3] [4] [1].
The pathway involves two main branches that synthesize distinct parts of the molecule before final assembly.
Construction of the Octose Sugar Core (Methylthiolincosamide, MTL)
Biosynthesis of the Amino Acid Moiety (Propylproline)
The elucidation of this pathway has relied on sophisticated genetic and biochemical methods.
The following table compiles the experimental solubility data for lincomycin hydrochloride monohydrate from different laboratory chemical suppliers.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Test Temperature | Source |
|---|---|---|---|---|
| Water | 29.3 mg/mL | ~63.6 mM | 25°C | DrugBank [1] |
| Water | 50 mg/mL | ~108.5 mM | 25°C | MedChemExpress (in-house test) [2] |
| DMSO | 92 mg/mL | ~199.6 mM | 25°C | Selleckchem (in-house test) [3] |
| DMSO | ≥ 100 mg/mL | ≥ 216.9 mM | 25°C | MedChemExpress (in-house test) [2] |
For reliable preparation of stock solutions, here are detailed methodologies based on supplier instructions.
Preparation of Aqueous Stock Solutions:
Preparation of DMSO Stock Solutions:
Preparation for In Vivo Studies:
For your research and development work, please keep the following points in mind:
The workflow for preparing and using stock solutions, based on the provided protocols, can be visualized as follows:
This diagram outlines the core steps for preparing stock solutions of this compound.
| Regulator Name | Type/Function | Effect on Lincomycin | Direct Targets (if confirmed) |
|---|---|---|---|
| LmbU [1] | Cluster-Situated Regulator (CSR) | Positive Activator [1] [2] | lmb structural genes; also regulates genes outside its cluster [1] |
| AdpAlin [2] | Pleiotropic Regulator | Positive Activator [2] | All operons in lmb cluster; lmbU; bldA [2] |
| SLCG_Lrp [3] | Leucine-Responsive Regulator | Positive Activator [3] | Multiple regulators (e.g., SLCG_2185); genes in nitrogen & fatty acid metabolism [3] |
| SLCG_2919 [4] | Transcriptional Repressor | Negative Repressor [4] | Multiple lmb structural genes (lmbA, lmbC, lmbW, etc.) [2] |
| SLCG_4846 [4] | Lrp-type Regulator | Negative Repressor [4] | Indirectly controls SLCG_2919 [4] |
| SLINC_0469, SLINC_1037, SLINC_8097 [1] | Regulators outside lmb cluster | Negative Repressors [1] | Inhibit transcription of lmb genes [1] |
The relationships between these global and cluster-situated regulators form a cascade that tightly controls lincomycin production, as illustrated below.
Cascade regulatory network of lincomycin biosynthesis. Arrows indicate activation; blunted red line indicates repression.
A highly effective approach to boost lincomycin A yield involves first constructing genetically engineered high-producing strains, then optimizing their fermentation conditions.
SLCG_4846 and SLCG_2919, increased lincomycin A production by 55.1% in a fermenter compared to the parent strain [4].LmbU and its activator AdpAlin can enhance the biosynthetic pathway [2].lmbW and metK (which encodes S-adenosylmethionine synthetase) increases the conversion of the less active lincomycin B to lincomycin A and reduces byproduct content [5] [6].Statistical optimization of the fermentation medium can lead to substantial yield improvements. One study achieved the following results in shaking flasks [5]:
| Optimization Parameter | Before Optimization | After Optimization | Improvement |
|---|---|---|---|
| Lincomycin A Titer | 3585 mg/L | 4600 mg/L | 28.3% increase |
| Lincomycin B Content | ~4.5% | 0.8% | 82.2% reduction |
Key factors in medium optimization often include carbon sources (e.g., glucose), nitrogen sources (e.g., corn steep liquor), and phosphate levels [5].
A recent study provides a powerful and cost-effective method [6]:
For researchers investigating transcriptional regulation, the following methodologies are commonly used.
xylE encoding catechol dioxygenase) is fused to the target promoter sequence on a plasmid.ΔlmbU).To maximize lincomycin A production in S. lincolnensis:
SLCG_2919/SLCG_4846, overexpressing activators LmbU/AdpA and key enzyme lmbW) with fermentation process optimization [4].
Lincomycin hydrochloride monohydrate is a lincosamide antibiotic produced by Streptomyces lincolnensis with activity against Gram-positive bacteria and most anaerobes. It is widely used in both human and veterinary medicine for treating serious infections caused by susceptible microorganisms. High-performance liquid chromatography (HPLC) has become the primary analytical technique for the quantification of lincomycin in pharmaceutical formulations, biological samples, and feedstuffs due to its sensitivity, specificity, and ability to separate lincomycin from related substances and degradation products. These application notes provide detailed methodologies for HPLC analysis of this compound, including method development, validation parameters, and experimental protocols suitable for pharmaceutical quality control and research applications.
Lincomycin presents several analytical challenges that must be addressed during method development. The molecule lacks a strong chromophore, exhibiting only weak UV absorbance in the low wavelength range (200-220 nm), which complicates detection and may require specialized approaches for adequate sensitivity [1]. Additionally, lincomycin's chemical structure contains multiple functional groups that can ionize under different pH conditions, significantly affecting chromatographic behavior and requiring careful mobile phase optimization [2] [3].
Reverse-phase chromatography using C18 bonded columns has been successfully employed for lincomycin separation in multiple studies [4] [2] [5]. The selection of appropriate chromatographic conditions depends on the specific application, sample matrix, and required sensitivity. The following considerations are crucial for method selection:
The diagram below illustrates the systematic approach to HPLC method development for lincomycin analysis:
Accurately weigh approximately 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock solution of 1 mg/mL [4] [5]. Prepare working standards by appropriate dilution with mobile phase to cover the required concentration range (typically 5-100 µg/mL) [5].
For solid dosage forms (capsules, powders), accurately weigh powder equivalent to 50 mg lincomycin and transfer to a 50 mL volumetric flask. Add approximately 30 mL of mobile phase, sonicate for 10-15 minutes with occasional shaking, dilute to volume with mobile phase, and mix well. Filter through a 0.45 µm membrane filter, discarding the first few mL of filtrate [6].
For injectable solutions, dilute an appropriate volume with mobile phase to obtain a concentration within the linearity range [4].
For biological samples or feedstuffs, more extensive sample preparation is required. Typically, this involves extraction with appropriate solvents (e.g., water-methanol mixtures), followed by clean-up using techniques such as solid-phase extraction (SPE) with HLB OASIS cartridges or protein precipitation for biological fluids [1].
Based on literature reports, multiple chromatographic conditions have been successfully applied for lincomycin analysis. The table below summarizes key parameters from validated methods:
Table 1: HPLC Conditions for this compound Analysis
| Parameter | Method 1 [4] | Method 2 [2] | Method 3 [5] |
|---|---|---|---|
| Column | RP-C18 (250 × 4.0 mm, 5 µm) | Kinetex EVO C18 (150 × 4.6 mm, 2.6 µm) | ZORBAX SB-C18 (75 × 4.6 mm, 3.5 µm) |
| Mobile Phase | Gradient: Acetonitrile-Phosphate buffer pH 6.0 | Gradient: A: Phosphate buffer (30 mM, pH 2.0):ACN (95:5) B: Phosphate buffer (30 mM, pH 2.0):ACN (50:50) | Isocratic: 0.023 M orthophosphoric acid (pH 2.3):ACN (67:33) | | Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | | Temperature | 35°C | 45°C | Ambient | | Detection | UV 220 nm | UV 210 nm | UV 210 nm | | Injection Volume | 20 µL | 20 µL | Not specified | | Run Time | 15 minutes | Not specified | Not specified |
System suitability should be assessed before sample analysis. Typically, inject six replicates of standard solution at 100% of test concentration. The method is considered suitable if RSD ≤ 2.0% for peak areas, tailing factor ≤ 2.0, and theoretical plates > 2000 per column [6] [7].
HPLC methods for lincomycin quantification should be validated according to ICH and FDA guidelines [4] [8] [9]. The following validation characteristics should be established:
Table 2: Method Validation Parameters and Typical Results for Lincomycin HPLC Methods
| Parameter | Requirements | Typical Results | Reference |
|---|---|---|---|
| Linearity | R² ≥ 0.99 | R² = 0.9999 over 5-100 µg/mL | [5] |
| Precision | RSD ≤ 2% | Intra-day RSD: 0.22-0.52% Inter-day RSD: 0.20-0.61% | [7] | | Accuracy | Recovery 98-102% | 98-102% recovery | [4] [6] | | Specificity | No interference | Resolves from degradation products and excipients | [4] [2] | | LOD | Signal-to-noise ≥ 3 | 0.1-0.5 µg/mL | [7] [5] | | LOQ | Signal-to-noise ≥ 10 | 0.5 µg/mL | [7] [5] | | Robustness | RSD ≤ 2% with deliberate changes | Robust to minor changes in pH, temperature, flow rate | [4] [6] |
Forced degradation studies should be performed to demonstrate the stability-indicating capability of the method. Expose lincomycin samples to various stress conditions including:
The method should be able to separate degradation products from the main peak, demonstrating specificity [4] [2].
This compound exhibits pH-dependent stability. Studies have shown that lincomycin is most stable at approximately pH 4 [3]. At 80°C, lincomycin had the greatest stability at pH 4 (calculated shelf life of 4.59 days) and was least stable at pH 2 (calculated shelf life of 0.38 days) [3].
For analytical solutions, lincomycin is generally stable in mobile phase and water [2]. However, polymyxin (in combination formulations) showed better stability when dissolved in mobile phase compared to water [2]. Standard and sample solutions should be prepared fresh daily unless stability data demonstrates longer stability.
The HPLC methods detailed in these application notes provide reliable approaches for the quantification of this compound in various matrices. The validated methods demonstrate excellent linearity, precision, accuracy, and specificity, making them suitable for quality control, stability studies, and research applications. Proper attention to sample preparation, mobile phase selection, and method validation parameters ensures reproducible and reliable results.
The table below summarizes the fundamental identifying information and physicochemical characteristics of Lincomycin Hydrochloride Monohydrate.
| Property | Description |
|---|---|
| Chemical Name | Methyl 6,8-dideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride monohydrate [1] |
| Molecular Formula | C₁₈H₃₄N₂O₆S • HCl • H₂O [2] [1] |
| CAS Number | 7179-49-9 [3] [2] [4] |
| Molecular Weight | 461.01 g/mol [2] [1] [4] |
| Appearance | White or practically white, crystalline powder; odorless or with a faint odor [1] |
| Solubility | Freely soluble in water; soluble in dimethylformamide; very slightly soluble in acetone [1] |
| Storage | Store at 2-8°C; for pharmaceutical secondary standards, store at -10 to -25°C [3] [5] |
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity assessment of Lincomycin. The following is a validated method adapted from the literature [6].
This protocol is suitable for analyzing this compound in various matrices, including [3] [5]:
Understanding the stability of Lincomycin is critical for accurate analysis and proper storage. Key findings from stability studies are summarized below [7] [6].
| Condition | Stability Profile | Recommendations |
|---|---|---|
| Aqueous Solutions (at 25°C) | Stable for at least 31 days in 0.9% NaCl, 5% Glucose, 10% Glucose, and Hartmann's solution with <5% degradation [7] [6]. | Reconstituted solutions for infusion can be stored for extended periods under controlled conditions. |
| Effect of pH | Most stable at pH ~4.0 (shelf life of 4.59 days at 80°C). Least stable in alkaline conditions and degrades rapidly in hydrogen peroxide [7] [6]. | For method development and storage, aim for a slightly acidic environment (pH ~4) for optimal stability. |
| Forced Degradation | Degrades less rapidly in acid than in base at 60°C [7] [6]. | Useful for validating the stability-indicating capability of analytical methods. |
For rapid screening of Lincomycin in foodstuffs (e.g., milk, eggs, honey), an immunochromatographic test system offers a simple and fast alternative [8].
This assay is based on an indirect competitive format. The sample containing Lincomycin first interacts with specific, non-labeled antibodies in solution. This mixture is then applied to a test strip, where any unbound antibody is captured in the test zone, generating a color signal inversely proportional to the Lincomycin concentration [8].
The diagram below illustrates the logical workflow for the immunochromatographic analysis of Lincomycin in food samples.
For a clear overview of the HPLC analytical process, the following flowchart outlines the key steps from sample preparation to final quantification.
This compound is a well-characterized analytical standard with established protocols for precise quantification. HPLC remains the gold standard for accurate determination in pharmaceutical and chemical contexts, while immunochromatographic tests provide an excellent tool for rapid, high-throughput screening in food safety applications. Adherence to the specified storage conditions and stability profiles is essential for maintaining the integrity and validity of analytical results.
The following tables summarize key quantitative data for Lincomycin Hydrochloride Monohydrate, primarily derived from the official drug label and pharmacological databases [1] [2] [3].
Table 1: Key Pharmacokinetic Parameters (Single 600 mg Dose)
| Parameter | Intramuscular (IM) | Intravenous (IV, 2-hour infusion) |
|---|---|---|
| Average Peak Serum Concentration | 11.6 µg/mL at 60 minutes [2] [3] | 15.9 µg/mL (post-infusion) [2] [3] |
| Therapeutic Concentration Duration | 17 to 20 hours [2] | 14 hours [2] |
| Urinary Excretion | 1.8% to 24.8% (Mean: 17.3%) [2] | 4.9% to 30.3% (Mean: 13.8%) [2] |
| Biological Half-life | 5.4 ± 1.0 hours [2] | 5.4 ± 1.0 hours [2] |
| Volume of Distribution (Vss) | Information not specific to IM route | 63.8 L (600 mg dose) to 105.1 L (2400 mg dose) [1] |
| Clearance | Information not specific to IM route | 9.9 L/h (600 mg dose) to 11.8 L/h (2400 mg dose) [1] |
| Protein Binding | Varies with concentration (approx. 57% at 1 µg/mL to 72% at 5 µg/mL); likely bound to α1-acid glycoprotein [1] [3] |
Table 2: Key Microbial Susceptibility and Clinical Information
| Category | Details |
|---|---|
| FDA-Approved Indications | Serious infections due to susceptible strains of streptococci, pneumococci, and staphylococci. Reserved for penicillin-allergic patients or where penicillin is inappropriate [1] [2]. |
| In Vitro Activity (Clinical significance unknown) | Gram-positive bacteria: Corynebacterium diphtheriae, Streptococcus pyogenes, Viridans group streptococci. Anaerobic bacteria: Clostridium tetani, Clostridium perfringens [2]. | | Primary Resistance Mechanism | Methylation of adenine 2058 (A2058) in the 23S rRNA of the 50S ribosomal subunit (MLSB phenotype), conferring cross-resistance to macrolides and streptogramin B [1] [2]. |
Based on the current clinical use and prescribing information, here is a summary of the established clinical application.
Dosage and Administration
Warnings and Precautions
Lincomycin is a lincosamide antibiotic that inhibits bacterial protein synthesis. Its biosynthetic pathway, which has been recently fully elucidated, involves a complex series of steps to form its unique thiooctose core [4].
The diagram below illustrates the mechanism of action of Lincomycin at the molecular level.
The following diagram outlines the key biosynthetic pathway of the lincosamide core, highlighting the recently characterized "missing link" [4].
The information available is suitable for a high-level overview but lacks the granular detail for novel laboratory testing. To develop detailed application notes and protocols, you may need to:
I hope this structured compilation provides a solid foundation for your work. Should you require information on a more specific type of assay, please feel free to ask.
Extraction from Solid Matrices (Feathers, Tissues)
Extraction from Liquid Matrices (Milk, Blood, Honey)
Liquid Chromatography Conditions
Mass Spectrometry Conditions
Here is a compilation of key validation parameters from the researched methods:
| Matrix | LOD (μg·kg⁻¹) | LOQ (μg·kg⁻¹) | Recovery (%) | Linear Range (μg·kg⁻¹) | Precision (RSD%) |
|---|---|---|---|---|---|
| Feathers [1] | 19 | 62 | 98-101 | Up to 1000 | <10% |
| Muscle [1] | 22 | 73 | 98-101 | Up to 1000 | <10% |
| Liver [1] | 10 | 34 | 98-101 | Up to 1000 | <10% |
| Milk (Cu-MOF) [8] | 0.013* | 0.044* | 92.3-97.2 | 10-200 | <10% |
| Honey [6] | 5 | N/R | ~90-110 | 10-1000 | <10% |
| Various Tissues (HPLC) [3] | 25-40 | 40-60 | 71.1-98.3 | 40-500 | <10% |
| Blood [4] | 0.5* | 2* | 76.6-85.2 | 2-500 | <10% |
*Values in ng/mL
The following diagram illustrates the complete workflow for lincomycin residue analysis:
The diagram below shows the configuration of a triple quadrupole mass spectrometer for MRM analysis:
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further clarification on any of these methods, please don't hesitate to ask.
Lincomycin is a lincosamide antibiotic widely used in veterinary medicine to treat Gram-positive bacterial and mycoplasmal infections in food-producing animals, such as poultry [1]. Monitoring its concentration in animal tissues is critical for public health to ensure that drug residues have depleted below the Maximum Residue Limit (MRL) before products enter the food chain. Persistence of residues above the MRL can lead to allergic reactions, bacterial resistance in humans, and other health concerns [2] [3]. This document provides a detailed high-performance liquid chromatography (HPLC) protocol, validated for the precise quantification of lincomycin residues in various broiler tissues, enabling the assessment of both therapeutic efficacy and food safety [3].
This protocol uses a reversed-phase HPLC method with UV detection. The analysis involves extracting lincomycin from tissue matrices, followed by protein precipitation and chromatographic separation. The method is based on the principle of partitioning the analyte between a mobile phase and a hydrophobic stationary phase. Lincomycin is detected at a wavelength of 254 nm, and its concentration is determined by comparing the peak areas of samples against a matrix-matched calibration curve [4] [3]. The method has been validated for linearity, accuracy, precision, specificity, and sensitivity in accordance with standard bioanalytical guidelines [2].
| Category | Specific Items |
|---|---|
| Reagents & Chemicals | Lincomycin hydrochloride monohydrate standard (high purity), Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water, Mobile Phase (Methanol:Water = 90:10 v/v) [4]. |
| Materials & Consumables | Fine pack SIL C18 RP column (or equivalent), 0.45 µm syringe filters, Microcentrifuge tubes, Vortex mixer, Centrifuge, HPLC vials [2] [4] [3]. |
| Equipment | HPLC system with UV/VIS detector, Analytical balance, Centrifuge (capable of 4,500 rpm), Homogenizer (for tissue samples) [3]. |
The sample preparation is based on a protein precipitation technique, adapted from established methodologies [2] [3]. The following diagram illustrates the complete workflow from tissue collection to HPLC analysis:
The table below summarizes the optimized chromatographic conditions for the separation and detection of lincomycin.
| Parameter | Specification |
|---|---|
| Column | C18 Reverse Phase (e.g., Fine pack SIL C18, 250 mm x 4.6 mm, 5 µm) [4] |
| Mobile Phase | Methanol:Water (90:10, v/v) [4] |
| Flow Rate | 1.0 mL/min [4] |
| Detection Wavelength | 254 nm [4] |
| Injection Volume | 20 µL [2] |
| Column Temperature | Ambient |
| Retention Time | Approx. 3.7 - 10.5 minutes (varies with column and flow) [2] [4] |
The described method has been rigorously validated. The following tables summarize the key performance characteristics.
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (R²) | > 0.99 [3] | R² ≥ 0.99 |
| Precision (% CV) | < 15% [3] | ≤ 15% |
| Accuracy (% Recovery) | 90% - 110% [3] | 85% - 115% |
| Limit of Detection (LOD) | Liver/Kidney: 0.01 µg/g; Muscle: 0.1 µg/g [3] | - |
| Limit of Quantification (LOQ) | 0.258 µg/mL (in a related study) [4] | - |
| Specificity | No interference from matrix [3] | No co-eluting peaks |
| Tissue | Treatment Regimen | Residue Level (Mean ± SD) | Below MRL? |
|---|---|---|---|
| Breast Muscle | 7 days post-treatment | Below LOD (0.1 µg/g) [3] | Yes |
| Liver | 7 days post-treatment | Exceeded MRL [3] | No |
| Kidney | 7 days post-treatment | Exceeded MRL [3] | No |
| Plasma | 50 & 100 mg/kg for 1 week | 0.00 µg/mL [2] | Yes |
The concentration of lincomycin in the processed sample is determined from the calibration curve using the formula:
Concentration (µg/mL) = (Peak Area - c) / m
Where m is the slope and c is the y-intercept of the calibration curve.
To calculate the concentration in the original tissue sample (µg/g), apply the following formula, accounting for all dilution and weight/volume factors during sample preparation.
The quantitative data should be interpreted in two key contexts, as illustrated below:
| Issue | Potential Cause | Suggested Solution |
|---|---|---|
| Poor Peak Shape/Broadening | Column degradation, low mobile phase flow, or sample solvent stronger than mobile phase. | Condition the column properly; ensure accurate mobile phase composition and flow rate [4]. |
| Low Recovery | Incomplete extraction or protein binding. | Ensure thorough homogenization and vortexing. Verify the acetonitrile-to-sample ratio during protein precipitation [2]. |
| Noisy Baseline | Contaminated mobile phase, air bubbles in detector, or column contamination. | Use fresh, high-grade solvents. Purge the system to remove air. Clean or replace the guard column. |
| Retention Time Shift | Fluctuations in mobile phase composition, flow rate, or column temperature. | Prepare mobile phase accurately and consistently. Maintain a stable column temperature if possible. |
This validated HPLC protocol provides a reliable, precise, and accurate method for quantifying this compound in animal tissues. The method is fit-for-purpose for withdrawal period studies, pharmacokinetic research, and residue monitoring programs. Key considerations for success include meticulous sample preparation to minimize matrix effects and strict adherence to chromatographic conditions to ensure reproducibility. The data generated enables researchers and veterinarians to make informed decisions on dosage regimens, ensuring both animal health and the safety of the food supply.
For quality control and research, chromatography is the primary technique for analyzing lincomycin. The following validated methods can be used for assay and related substance testing.
This method is the official standard for determining the potency of lincomycin hydrochloride.
The detailed chromatographic conditions are summarized in the table below.
| Parameter | Specification |
|---|---|
| Column | 4.6 mm × 25 cm, containing 5-µm packing L7 (Base-deactivated C8) |
| Mobile Phase | Mixture of pH 6.0 phosphate buffer, acetonitrile, and methanol (780:150:150) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 46 °C |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Sample Solvent | Mobile phase |
| Sample Concentration | ~1.2 mg/mL (for both standard and assay preparation) |
Experimental Protocol:
This recently developed method is suitable for simultaneously analyzing lincomycin in the presence of other antibiotics and complex matrices, and can also separate it from its degradation products.
| Parameter | Specification |
|---|---|
| Column | Kinetex EVO C18 (150 × 4.6 mm, 2.6 µm) |
| Column Temperature | 45 °C |
| Mobile Phase | A: 30 mM Phosphate Buffer (pH 2.0):ACN (95:5, v/v) B: 30 mM Phosphate Buffer (pH 2.0):ACN (50:50, v/v) | | Elution | Gradient | | Flow Rate | 1.0 mL/min | | Detection | UV at 210 nm | | Injection Volume | 20 µL |
Key Development Notes:
The workflow for the analytical methods can be visualized as follows:
The search results also provide insights into the industrial preparation of lincomycin formulations.
This patent describes a method to prepare a stable, pyrogen-free injection.
This method prepares a gel-like composition using sodium hyaluronate to increase ocular retention.
I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further information on a specific aspect, such as the validation data for the stability-indicating method, please feel free to ask.
This compound is a semisynthetic antibiotic belonging to the lincosamide class, widely used in both clinical and research settings. This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and certain anaerobic organisms. The chemical is characterized as a white or practically white, crystalline powder that is odorless or has a faint odor, with a molecular weight of 461.01 g/mol and the molecular formula C~18~H~34~N~2~O~6~S·HCl·H~2~O. [1] [2]
These application notes provide detailed protocols for the preparation and qualification of this compound stock solutions, specifically tailored for pharmaceutical analysis and research applications. The monohydrate form contains one water molecule per lincomycin hydrochloride molecule, which must be considered during solution preparation and concentration calculations. As a certified reference material, this compound is essential for quality control testing in pharmaceutical manufacturing and research laboratories, particularly for HPLC and GC analysis methods. [3] [4]
This compound has well-characterized physical and chemical properties that influence its handling and solubility. The compound has a specific rotation of [α]²⁵D +143° (water) and a melting point ranging between 156-158°C. [2] Its chemical structure consists of an amino acid-linked octopyranoside, with the hydrochloride salt form enhancing its stability and water solubility. The monohydrate designation indicates the presence of one water molecule per molecule of lincomycin hydrochloride in the crystalline structure. [1]
Table 1: Fundamental Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| CAS Number | 7179-49-9 | [2] |
| Molecular Weight | 461.01 g/mol | [1] [2] |
| Molecular Formula | C~18~H~34~N~2~O~6~S·HCl·H~2~O | [1] [2] |
| Melting Point | 156-158°C | [2] |
| Specific Rotation | [α]²⁵D +143° (water) | [2] |
| Appearance | White or practically white, crystalline powder | [1] [2] |
The solubility characteristics of this compound play a crucial role in solvent selection for stock solution preparation. According to available data, this compound is freely soluble in water and demonstrates good solubility in dimethylformamide. It is very slightly soluble in acetone, making it unsuitable as a primary solvent. [1] [2] Experimental data indicates a solubility of approximately 92 mg/mL in DMSO (199.56 mM), which is particularly relevant for preparing concentrated stock solutions for research applications. [5]
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | Freely soluble | Preferred for aqueous systems | [1] |
| DMSO | 92 mg/mL (199.56 mM) | Suitable for research stock solutions | [5] |
| Ethanol (96%) | Slightly soluble | Limited utility | [2] |
| Acetone | Very slightly soluble | Not recommended | [1] [2] |
| Dimethylformamide | Soluble | Alternative for non-aqueous applications | [1] |
Purpose: This protocol describes the preparation of aqueous stock solutions of this compound for pharmaceutical analysis, microbiology research, and reference standard applications. [3]
Materials and Equipment:
Procedure:
Quality Control Check: For critical applications, verify the concentration by measuring the specific rotation or using spectroscopic methods. The prepared solution should be clear and colorless. [1]
Purpose: This protocol describes the preparation of concentrated stock solutions in DMSO for in vitro research applications, including antimicrobial assays and cell-based studies.
Materials and Equipment:
Procedure:
Notes: DMSO stock solutions are typically prepared at higher concentrations (50-200 mM) for research applications. Always consider the final DMSO concentration in biological assays to avoid solvent toxicity effects. [5]
Purpose: This method describes the quantitative analysis of this compound in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). [3] [4]
Materials and Equipment:
Chromatographic Conditions:
Sample Preparation:
System Suitability Requirements:
Purpose: This protocol describes the analysis of this compound using Gas Chromatography for purity assessment and pharmaceutical quality control. [3] [4]
Materials and Equipment:
Chromatographic Conditions:
Sample Preparation:
Validation Parameters: Establish method specificity, linearity, precision, and accuracy according to regulatory guidelines for pharmaceutical analysis.
The following diagram illustrates the complete workflow for stock solution preparation and quality control analysis:
This compound stock solutions require proper storage conditions to maintain stability and potency. The solid reference standard should be stored sealed in dry conditions at 2-8°C, protected from light and moisture. [2] For aqueous stock solutions, stability is limited, and fresh solutions should be prepared daily for critical applications. If storage is necessary, keep refrigerated at 2-8°C and discard any unused medicated water within 2 days. [6]
DMSO stock solutions are generally more stable and can be stored at -10°C to -25°C for extended periods. [3] [5] To maximize stability, aliquot stock solutions into working volumes to minimize freeze-thaw cycles. Always label containers with preparation date, concentration, storage conditions, and expiration date. Visually inspect solutions before use; discard any solutions showing precipitation, discoloration, or microbial contamination.
Table 3: Storage and Stability Guidelines
| Form | Storage Conditions | Stability Period | Notes | Reference |
|---|---|---|---|---|
| Solid Powder | Sealed in dry, 2-8°C | Long-term (years) | Protect from light and moisture | [2] |
| Aqueous Solution | 2-8°C, protected from light | ≤2 days | For critical applications, prepare fresh daily | [6] |
| DMSO Solution | -10°C to -25°C | 6-12 months | Aliquot to avoid freeze-thaw cycles | [3] [5] |
| Stock Solution for HPLC | Variable based on solvent | Method-dependent | Monitor for degradation | [3] |
This compound serves as a valuable research tool in multiple scientific domains. In microbiology, it functions as a narrow-spectrum antibiotic for studying Gram-positive bacterial infections and investigating antibiotic resistance mechanisms, particularly the MLS~B~ (macrolide-lincosamide-streptogramin B) phenotype. [1] [5] In pharmaceutical research, it is employed as a pharmaceutical reference standard for quality control testing and analytical method development and validation. [3] Additionally, it serves as a critical reagent in biochemical studies of bacterial protein synthesis, specifically for investigating interactions with the 50S ribosomal subunit.
When handling this compound, appropriate personal protective equipment including lab coat, gloves, and safety glasses should be worn. The compound is classified with the signal word "Warning" and may cause eye irritation (Eye Irrit. 2) and skin irritation (Skin Irrit. 2). It may also cause respiratory system effects as a target organ, classified as STOT SE 3. [3] [4]
Environmental precautions include proper disposal of waste material and avoidance of release into the environment. The compound has a water pollutant classification of WGK 2, indicating moderate environmental hazard. [3] From a regulatory perspective, this compound is available as both USP and EP reference standards, making it suitable for regulatory submissions and quality control in pharmaceutical manufacturing. [3] [4]
Molarity Calculation:
Concentration Conversion:
Purity Adjustment:
When working with the monohydrate form, note that the molecular weight (461.01 g/mol) already includes the water molecule, so no additional adjustment is necessary for concentration calculations.
This compound is a well-characterized antibiotic with specific applications in pharmaceutical analysis and research. Proper preparation of stock solutions requires attention to solubility characteristics, stability limitations, and appropriate analytical verification. The protocols described herein provide reliable methods for preparing and qualifying stock solutions suitable for various applications, from pharmaceutical quality control to research investigations. By adhering to these detailed protocols and storage recommendations, researchers can ensure the integrity and reproducibility of their experimental results involving this important lincosamide antibiotic.
The following tables summarize key quantitative stability data from research findings.
Table 1: Stability in Intravenous Solutions at 25°C [1] Data shows less than 5% degradation over 31 days under these conditions.
| Intravenous Solution | Storage Temperature | Duration | Remaining Lincomycin |
|---|---|---|---|
| 0.9% Sodium Chloride | 25°C | 31 days | >95% |
| 5% Glucose | 25°C | 31 days | >95% |
| 10% Glucose | 25°C | 31 days | >95% |
| Sodium Lactate (Hartmann's) | 25°C | 31 days | >95% |
Table 2: Forced Degradation and pH Impact [1] Shelf life calculated based on degradation kinetics at 80°C.
| Condition | Details | Degradation / Stability |
|---|---|---|
| Optimal pH | pH 4 (at 80°C) | Most stable (Calculated shelf-life: 4.59 days) |
| Low pH | pH 2 (at 80°C) | Least stable (Calculated shelf-life: 0.38 days) |
| Acidic vs. Basic | 60°C in Acid vs. Base | Less rapid degradation in acid than in base |
| Oxidative Stress | Hydrogen Peroxide at 60°C | Rapid degradation |
Table 3: Other Stress Conditions [2] Studies using UV spectroscopy reported degradation rates under various stress conditions.
| Stress Condition | Details | Remaining Lincomycin |
|---|---|---|
| UV Light Exposure | 30 minutes | ~70.0% |
| Dry Heat | 50°C for 30 minutes | ~70.1% |
| Acidic Medium | 0.1N HCl | ~80.6% |
| Basic Medium | 0.1N NaOH | ~110.2% (Indicating stability, possible assay interference) |
This detailed protocol is adapted from stability studies that determined lincomycin's shelf-life in common parenteral fluids [1].
This protocol describes the procedure for evaluating the chemical stability of lincomycin hydrochloride when diluted in various intravenous solutions and stored at room temperature for up to 31 days.
The diagram below outlines the key steps for conducting a stability study of lincomycin hydrochloride in aqueous solutions.
This protocol outlines how to determine the intrinsic stability of lincomycin hydrochloride under various stress conditions to identify degradation pathways and optimal pH [1].
To investigate the effect of pH and specific stressors on the degradation rate of lincomycin hydrochloride at elevated temperatures to model long-term stability.
Understanding the factors that lead to lincomycin degradation is crucial for ensuring drug product stability.
1. Chemical Background Lincomycin is a lincosamide antibiotic produced by Streptomyces lincolnensis var. lincolnensis [1]. Its hydrochloride monohydrate salt (CAS # 7179-49-9) is the common form for pharmaceutical use. It acts by inhibiting bacterial protein synthesis through binding to the 23S ribosomal subunit [2]. It is primarily effective against Gram-positive bacteria and anaerobes [1] [2].
2. Storage Conditions for Solid Form For the long-term storage of the solid active pharmaceutical ingredient (API), refrigeration is consistently recommended across suppliers and scientific literature.
3. Stability in Intravenous Solutions A key stability study investigated the chemical stability of Lincocin injection (containing lincomycin hydrochloride) in commonly used intravenous fluids at room temperature (25°C) [1] [6]. The results are highly relevant for clinical preparation and administration.
Table 1: Stability of Lincomycin Hydrochloride in IV Solutions at 25°C
| Intravenous Solution | Concentration Studied | Storage Duration | Degradation | Conclusion |
|---|---|---|---|---|
| 0.9% Sodium Chloride | 0.6 mg/mL | 31 days | < 5% | Stable [1] |
| 5% Glucose | 0.6 mg/mL | 31 days | < 5% | Stable [1] |
| 10% Glucose | 0.6 mg/mL | 31 days | < 5% | Stable [1] |
| Sodium Lactate (Hartmann's) | 0.6 mg/mL | 31 days | < 5% | Stable [1] |
4. Stability Under Stress Conditions Forced degradation studies provide insight into the intrinsic stability of the molecule and help develop analytical methods. The stability of lincomycin is strongly influenced by pH and temperature [1] [7].
Table 2: Stability of Lincomycin Hydrochloride Under Stress Conditions
| Stress Condition | Temperature | Observation | Calculated Shelf-Life |
|---|---|---|---|
| Acidic (pH 2) | 80°C | Least stable | 0.38 days [1] |
| Basic Solution | 60°C | More rapid degradation than in acid | Not specified [1] |
| Oxidative (H₂O₂) | 60°C | Rapid degradation | Not specified [1] |
| Optimum pH (pH 4) | 80°C | Greatest stability | 4.59 days [1] |
The degradation under all tested pH conditions followed first-order kinetics [1]. This data confirms that solutions prepared at approximately pH 4 are likely to have optimum stability [1] [6].
Protocol 1: Chemical Stability Study in IV Bags for Long-term Storage Simulation
This protocol is adapted from the stability study to simulate scenarios where prepared IV solutions are stored for several days, such as in remote healthcare settings or "hospital in the home" programs [1].
1. Materials and Equipment
2. Preparation of Test Solutions
3. Sampling and Analysis
4. Data Interpretation
The workflow for this protocol can be summarized as follows, from preparation to data interpretation:
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development
This protocol is used to determine the inherent stability of lincomycin hydrochloride and validate analytical methods as stability-indicating.
1. Materials and Equipment
2. Procedure
3. Analysis
The relationship between degradation conditions and kinetics is structured as follows:
Understanding how and when lincomycin degrades is fundamental for troubleshooting stability issues. The table below summarizes the key factors and the resulting degradation products.
| Degradation Condition | Key Findings on Stability & Degradation | Identified Degradation Products/Pathways |
|---|---|---|
| pH | Least stable at pH 2 (shelf life 0.38 days at 80°C); Greatest stability near pH 4 (shelf life 4.59 days at 80°C) [1]. | |
| Temperature | Stable for at least 31 days at 25°C in IV fluids; Follows first-order kinetics at high temperatures [1]. | |
| Oxidative Stress | Degrades rapidly in hydrogen peroxide [1]. | Lincomycin Sulfone [2]. |
| Acid/Base Hydrolysis | Less rapid degradation in acid than in base at 60°C [1]. | Breakage of the amide bond [1] [3]. |
| Biotransformation | Efficiently degraded by specific microbial strains [4] [3]. | • N-Demethyl Lincomycin • Methyl 1-Thiolincosaminide • Products from pyrrolidine/pyranose ring modifications [4] [3]. | | Other Impurities | --- | • Lincomycin B Hydrochloride • 7-Epi Lincomycin • Lincomycin 2-Phosphate • Lincomycin EP Impurities A-F [2]. |
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for analyzing lincomycin and its degradation products. Here is a detailed protocol adapted from the search results [1] [5] [2].
The workflow for this analytical process is summarized below.
Q1: What is the optimal pH for formulating a stable lincomycin solution? A1: For maximum stability, a pH around 4.0 is recommended. Studies show lincomycin hydrochloride has the greatest stability near this pH, especially when compared to more acidic or basic conditions [1].
Q2: How long can I store a lincomycin solution for intravenous infusion? A2: When diluted in common IV fluids like 0.9% sodium chloride, 5% glucose, or Hartmann's solution, lincomycin is chemically stable for at least 31 days at 25°C [1]. Always follow aseptic techniques during preparation.
Q3: My HPLC analysis shows unknown peaks. What are the common degradation products I should suspect? A3: Depending on the stress condition, you should look for:
Q4: My recovery of lincomycin from a complex tissue matrix is low. How can I improve the sample preparation? A4: For complex matrices like liver, an effective defatting step is crucial. Using saturated acetonitrile-hexane for defatting has been shown to provide higher recovery rates (~94%) compared to using hexane alone or no defatting. Using acetonitrile as the primary extractant also offers better deproteinization [6].
1. How does pH affect the stability of lincomycin hydrochloride? The degradation rate of lincomycin hydrochloride follows first-order kinetics and is significantly influenced by pH. The table below summarizes its stability at different pH levels when stored at 80°C [1] [2].
| pH Condition | Calculated Shelf Life at 80°C | Stability Level |
|---|---|---|
| pH 2 | 0.38 days | Least stable |
| pH 3.1 | Data not provided in search results | - |
| ~pH 4 | 4.59 days | Greatest stability |
| pH 6.1 | Data not provided in search results | - |
| pH 8 | Data not provided in search results | - |
Research concludes that solutions prepared at approximately pH 4 are likely to have optimum stability [1] [2]. One study developing an analytical method also noted that a mobile phase at pH 2.0 provided good resolution, suggesting the molecule remains intact under this acidic condition, though this was not a long-term stability study [3].
2. Is lincomycin hydrochloride stable in common intravenous fluids? Yes, studies show that lincomycin hydrochloride is very stable at 25°C in several common intravenous fluids over an extended period. The table below details the stability findings [1] [2].
| Intravenous Fluid | Storage Temperature | Duration Tested | Degradation |
|---|---|---|---|
| 0.9% Sodium Chloride | 25°C ± 0.1°C | 31 days | < 5% |
| 5% Glucose | 25°C ± 0.1°C | 31 days | < 5% |
| 10% Glucose | 25°C ± 0.1°C | 31 days | < 5% |
| Sodium Lactate (Hartmann's) | 25°C ± 0.1°C | 31 days | < 5% |
3. How does lincomycin behave under forced degradation? When subjected to forced degradation at 60°C, lincomycin hydrochloride shows different degradation rates depending on the stressor [1] [2]:
Protocol 1: Investigating the Effect of pH on Stability This method is adapted from stability studies that assessed degradation in buffer solutions at elevated temperatures [1].
Protocol 2: Forced Degradation Studies This protocol is used to validate stability-indicating analytical methods and understand degradation pathways [1] [4].
The diagram below illustrates the core relationship between pH and stability, and a logical workflow for conducting stability tests.
Diagram 1: The relationship between environmental stress and lincomycin degradation. Increased degradation occurs at pH values away from the optimum (~pH 4) and under high-temperature stress, which is quantified via HPLC analysis.
Diagram 2: A general workflow for conducting chemical stability studies on lincomycin hydrochloride.
The table below summarizes parameters from two robust, peer-reviewed methods suitable for lincomycin analysis in different formulations.
| Parameter | Method 1: Isocratic for Bulk & Solid Dosage [1] | Method 2: Stability-Indicating Gradient [2] |
|---|---|---|
| Column | Fine pack SIL RPC18 | RP-C18 (250 mm × 4.0 mm, 5 μm) |
| Mobile Phase | Methanol:Water (90:10 v/v) | Gradient of Acetonitrile and Phosphate Buffer (pH 6.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 254 nm | 220 nm |
| Column Temperature | Ambient (typically ~25°C) | 35°C |
| Injection Volume | Not Specified | 20 μL |
| Retention Time | ~3.73 min | Monitored over a 15-min gradient program |
| Key Application | Quantification in bulk and solid dosage forms | Assay and degradation evaluation in injectable formulations |
Here are solutions to specific issues that users might face during method development and routine analysis.
1. How can I improve the separation of lincomycin from its close impurities, such as lincomycin B?
2. My method lacks sensitivity for trace analysis. How can I enhance the detection signal?
3. How does pH affect the stability and chromatographic behavior of lincomycin?
4. How can I develop a single method for a formulation containing multiple antibiotics?
Here is a detailed step-by-step protocol based on Method 1 from the summary table [1].
1. Mobile Phase Preparation: - Carefully measure 900 mL of HPLC-grade methanol and 100 mL of HPLC-grade water. - Mix the solvents thoroughly. Degas the solution by sonication for 10-15 minutes to prevent air bubbles in the HPLC system.
2. Standard Solution Preparation: - Accurately weigh an appropriate quantity of Lincomycin Hydrochloride Monohydrate reference standard. - Dissolve and dilute with the mobile phase to obtain a concentration within the linear range of 5–25 μg/mL.
3. Sample Solution Preparation: - For a solid dosage form (e.g., tablet powder), weigh a portion equivalent to about 50 mg of lincomycin. - Transfer to a volumetric flask, add about 70 mL of mobile phase, and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution. - Allow the solution to cool to room temperature, then dilute to volume with the mobile phase. - Filter a portion of the solution through a 0.45 μm or 0.22 μm membrane filter before injection.
4. Chromatographic Procedure: - Install a C18 column (250 mm length is common) in the HPLC system maintained at ambient temperature. - Set the mobile phase flow rate to 1.0 mL/min and the detector wavelength to 254 nm. - Equilibrate the column by pumping the mobile phase for at least 30 minutes or until a stable baseline is achieved. - Inject the filtered standard and sample solutions (typically 20 μL). - The retention time for lincomycin should be approximately 3.7 minutes.
The following diagram outlines a logical pathway for developing a new method or diagnosing problems with an existing one.
| Question | Evidence-Based Answer & Key Parameters |
|---|---|
| What pH provides optimal stability? | pH ~4.0 is optimal [1]. The degradation follows first-order kinetics at all pH [1]. |
| How does pH affect degradation rate? | Stability is lowest in strong acids and increases with pH until around 4.0 [1]. The shelf life at 80°C increases from 0.38 days at pH 2 to 4.59 days at pH 4 [1]. |
| What is the impact of temperature? | Higher temperatures significantly accelerate degradation [1]. The drug is stable for at least 31 days at 25°C in various IV solutions, but degrades rapidly at 60°C and 80°C [1]. |
| What environmental factors cause degradation? | The drug is susceptible to basic hydrolysis, oxidation, and photocatalysis [2] [1]. It degrades rapidly in hydrogen peroxide and under UVA light in the presence of TiO₂-P25 or ZnO photocatalysts [2] [1]. |
| Which excipients or solutions are compatible? | Chemically stable for at least 31 days at 25°C in 0.9% Sodium Chloride, 5% Glucose, 10% Glucose, and Sodium Lactate (Hartmann's) [1]. |
This protocol helps identify major degradation pathways and products [1].
This is crucial for environmental remediation studies [2].
ln(C0/C) versus time to determine the rate constant (k) [2].The diagram below outlines the logical decision process for protecting Lincomycin Hydrochloride Monohydrate in experiments.
To maximize the stability of this compound:
The table below summarizes stress conditions known to cause lincomycin degradation, which are essential for validating stability-indicating methods.
| Stress Condition | Experimental Parameters | Degradation Outcome / Rate | Key Findings & Stability Notes |
|---|---|---|---|
| Acidic Hydrolysis | 0.1 N HCl at 60°C [1] | Less rapid degradation at 60°C in acid than in base [1]. | Greatest stability observed near pH 4; least stable at pH 2 [1]. |
| Basic Hydrolysis | 0.1 N NaOH at 60°C [1] | More rapid degradation at 60°C in base than in acid [1]. | Significant degradation occurs under basic conditions [1]. |
| Oxidative Degradation | 3% H₂O₂ at 60°C [1] | Rapid degradation [1]. | A potent degradant pathway; handle and store samples carefully. |
| Thermal Degradation | 80°C in buffer solutions [1] | Follows first-order kinetics [1]. | Kinetic data allows for prediction of degradation rates under various conditions. |
| Photodegradation | UV light (254 nm) at room temperature [2] | Significant degradation observed [2]. | Drug substance and product should be protected from light during storage. |
Here are detailed protocols for two stability-indicating HPLC methods suitable for analyzing lincomycin and its degradation products.
This method is designed for complex matrices and was validated for a preservation solution containing RPMI 1640 Medium [3].
This is a simple, validated method suitable for routine quality control of lincomycin, including in the presence of its common companion drug, spectinomycin [2].
| Time (min) | Buffer (%) | Acetonitrile (%) |
|---|---|---|
| 0 - 2 | 89 | 11 |
| 2 - 3 | 89 → 78 | 11 → 22 |
| 3 - 8 | 78 | 22 |
| 8 - 9 | 78 → 89 | 22 → 11 |
| 9 - 15 | 89 | 11 |
Table: Gradient program for Method 2 [2].
The following diagram outlines a systematic workflow for planning and executing a forced degradation study.
Q1: What is the most stable pH for formulating an aqueous solution of lincomycin hydrochloride? Lincomycin hydrochloride exhibits the greatest stability in acidic conditions around pH 4. Studies show it is least stable at pH 2 and degrades more rapidly in basic solutions [1].
Q2: My HPLC method cannot separate lincomycin from its degradation products. What can I adjust? Consider optimizing your mobile phase pH. Research indicates that using a phosphate buffer at pH 2.0 provides excellent resolution between lincomycin, related antibiotics, and their degradation products. Additionally, increasing the column temperature to 45°C can improve separation efficiency [3].
Q3: How should I store stock solutions of lincomycin for stability testing? For the preservation solution described in the literature, lincomycin, polymyxin, and vancomycin were stable for 4 weeks when stored at -20°C [3]. For other solutions, it is best to confirm stability under your specific storage conditions.
For routine quality control, this reverse-phase HPLC method has been validated according to ICH and FDA guidelines and is suitable for assaying purity and detecting degradation products [1].
Summary of Validated HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | RP-C18 (250 mm × 4.0 mm, 5 μm) |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 6.0) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 35°C |
| Injection Volume | 20 μL |
| Run Time | 15 minutes |
| Sample Concentration | ~5 mg/mL (Lincomycin HCl) in diluent [1] |
Gradient Program Details
| Time (min) | Buffer (%) | Acetonitrile (%) |
|---|---|---|
| 0 - 2 | 89 | 11 |
| 2 - 3 | 89 → 78 | 11 → 22 |
| 3 - 8 | 78 | 22 |
| 8 - 9 | 78 → 89 | 22 → 11 |
| 9 - 15 | 89 | 11 |
Here are solutions to frequent problems encountered during lincomycin analysis:
| Issue | Possible Causes | Suggested Solutions |
|---|
| Peak Tailing or Broadening | - Column degradation
To prove the method can detect degradation products, stress the sample under these conditions [1]:
| Stress Condition | Example Protocol |
|---|---|
| Acidic Hydrolysis | Treat 1 mg/mL sample solution with 0.1 N HCl. Heat at 65°C and analyze periodically over 1-7 days [1] [2]. |
| Basic Hydrolysis | Treat 1 mg/mL sample solution with 0.2 N NaOH. Heat at 65°C and analyze periodically over 1-7 days [1] [2]. |
| Oxidative Degradation | Treat sample with 3% H₂O₂. Keep at room temperature, protected from light, and analyze from a few hours up to 7 days [1] [2]. |
| Thermal Degradation | Expose solid drug substance or formulation to 70°C (with 40% relative humidity if possible) for up to 3 weeks [1]. |
| Photolytic Degradation | Expose solid or solution to UV light (e.g., 254 nm) at room temperature for a few hours to 3 days [1]. |
When validating your method, ensure it meets these acceptance criteria [1] [3]:
The following diagram illustrates the complete workflow for purity assessment, from sample preparation to final reporting.
Lincomycin Hydrochloride Monohydrate is highly soluble in water, but its stability is highly dependent on the solution's pH and temperature [1] [2] [3].
The table below summarizes key solubility and stability data from the search results for quick reference.
| Property | Reported Data | Conditions / Notes | Source |
|---|---|---|---|
| Water Solubility | 29.3 mg/mL (approx. 63.5 mM) | Aqueous solution | [2] |
| 50 mg/mL (108.46 mM) | Need ultrasonic | [3] | |
| Specific Rotation [α]²⁰/D | +134 to +139 ° | c=1 in H₂O | [4] |
| Melting Point | 151 - 158 °C | -- | [5] [4] |
| Optimal pH for Stability | ~ pH 4 | Maximum shelf life at high temperature (80°C) | [1] |
For reliable experimental results, managing the stability of this compound in solution is crucial.
Here are answers to potential FAQs that may arise during your work with this compound.
Why is my drug precipitating from the solution?
How can I improve solubility for in-vivo studies?
How do I verify the integrity and concentration of my stock solution?
The following workflow diagram summarizes the key steps for preparing a stable solution and troubleshooting common problems.
Here are answers to some specific issues you might encounter during your experiments.
1. How can I resolve poor peak shape or splitting for Lincomycin in my HPLC method? Poor peak shape is often related to mobile phase pH or column temperature. Based on recent studies, the following conditions are recommended:
2. Why is the retention time of Lincomycin inconsistent, and how can I stabilize it? Retention time instability can be caused by minor fluctuations in the mobile phase composition or temperature.
3. What can I do if my method lacks the required sensitivity for trace-level analysis? The sensitivity of an HPLC-UV method can be optimized by adjusting the detection wavelength and sample preparation.
4. How can I confirm that my method is specific for Lincomycin in the presence of degradation products? You must perform forced degradation studies (stress testing) to demonstrate specificity.
The tables below consolidate key validation parameters from recent studies to aid in method development and comparison.
Table 1: Chromatographic Conditions from Recent Studies
| Parameter | Example 1: LC-UV for Preservation Solution [1] | Example 2: RP-HPLC for Solid Dosage [6] | Example 3: HPLC for Plasma [4] |
|---|---|---|---|
| Column | Kinetex EVO C18 (150 mm × 4.6 mm, 2.6 µm) | Fine pack SIL RPC18 | Not Specified |
| Mobile Phase | Gradient: Phosphate Buffer (pH 2.0) & ACN | Isocratic: Methanol:Water (90:10 v/v) | Not Specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Column Temp. | 45°C | Ambient | Not Specified |
| Detection (λ) | UV 210 nm | UV 254 nm | UV (specific λ not stated) |
| Injection Volume | 20 µL | Not Specified | 20 µL |
| Retention Time | ~5.5 minutes | 3.73 minutes | 10.0 – 10.5 minutes |
Table 2: Validation Parameters from Various Studies
| Parameter | Result (Plasma Sample) [4] | Result (Solid Dosage) [6] | Result (Stability-Indicating) [2] |
|---|---|---|---|
| Linearity (Range) | Not fully specified | 5 - 25 µg/mL | 60% - 140% of test concentration |
| Correlation (R²) | 0.9983 | 0.9998 | 0.9999 |
| Precision (% RSD) | Promising results (specific value not given) | < 2% | Meets ICH/FDA criteria |
| LOD | 13.98 µg/mL | 0.854 µg/mL | Determined |
| LOQ | 4.86 µg/mL | 0.258 µg/mL | Determined |
Here are detailed methodologies for key experiments cited in the FAQs and tables.
1. Sample Preparation: Protein Precipitation from Plasma [4] This protocol is for extracting Lincomycin from broiler chicken plasma, a technique applicable to other biological matrices.
2. Forced Degradation Study for Specificity [2] [1] This procedure validates that the analytical method can accurately measure Lincomycin in the presence of its degradation products.
The following diagrams illustrate the logical workflow for troubleshooting and sample preparation.
Diagram 1: A logical workflow for troubleshooting common HPLC issues with Lincomycin analysis.
Diagram 2: A step-by-step workflow for sample preparation of Lincomycin from plasma using protein precipitation.
The following table summarizes key quantitative stability data for lincomycin hydrochloride in various intravenous solutions at room temperature (25°C), based on a controlled stability study [1] [2].
| Intravenous Solution | Storage Temperature | Study Duration | Reported Degradation | Conclusion on Stability |
|---|---|---|---|---|
| 0.9% Sodium Chloride [1] [2] | 25°C ± 0.1°C | 31 days | < 5% | Chemically stable for at least 31 days |
| 5% Glucose [1] [2] | 25°C ± 0.1°C | 31 days | < 5% | Chemically stable for at least 31 days |
| 10% Glucose [1] [2] | 25°C ± 0.1°C | 31 days | < 5% | Chemically stable for at least 31 days |
| Sodium Lactate (Hartmann's) [1] [2] | 25°C ± 0.1°C | 31 days | < 5% | Chemically stable for at least 31 days |
> Important Note on Clinical Use: While the chemical stability data is robust, it is crucial to distinguish it from clinical usage guidelines. The product labeling for Lincocin recommends a use-time of 24 hours at room temperature for diluted solutions due to sterility and clinical validation requirements [3]. Always adhere to the manufacturer's instructions and institutional policies for patient administration.
The stability data above was generated using a validated High-Performance Liquid Chromatography (HPLC) method. Here is a detailed protocol for researchers to replicate this assay [1].
Understanding how lincomycin degrades under stress conditions is vital for method development and troubleshooting. The following diagram illustrates its degradation pathways and pH-dependent stability.
Key Insights from Forced Degradation Studies [1] [4]:
Q1: What is the recommended IV infusion rate for lincomycin hydrochloride? A1: To avoid severe cardiopulmonary reactions, administer by slow IV infusion at a concentration not exceeding 10 mg/mL and at a rate no faster than 1 g per hour. For example, a 600 mg dose should be infused over at least 1 hour [3].
Q2: Is the chemical stability in IV fluids for 31 days an approved shelf life? A2: No. The 31-day stability refers to chemical stability under controlled laboratory conditions. The commercially available product (Lincocin) has a recommended in-use shelf life of 24 hours at room temperature when diluted, based on sterility assurance and product labeling [3]. The extended data is useful for research contexts but does not override clinical guidelines.
Q3: How does pH affect the stability of lincomycin? A3: pH has a significant impact. Lincomycin is most stable in slightly acidic conditions. One study calculated its shelf life at 80°C was 4.59 days at pH 4, but only 0.38 days at pH 2 [1]. Therefore, solutions prepared at approximately pH 4 are likely to have optimum stability.
The table below summarizes the activity of Lincomycin against various microorganisms based on information from its official prescribing information [1] [2].
| Organism Category | Microorganism | Clinical Significance (as per FDA Label) |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | Active both in vitro and in clinical infections |
| Streptococcus pneumoniae | Active both in vitro and in clinical infections | |
| Corynebacterium diphtheriae | In vitro activity only (clinical significance unknown) | |
| Streptococcus pyogenes | In vitro activity only (clinical significance unknown) | |
| Viridans group streptococci | In vitro activity only (clinical significance unknown) | |
| Anaerobic Bacteria | Clostridium tetani | In vitro activity only (clinical significance unknown) |
| Clostridium perfringens | In vitro activity only (clinical significance unknown) |
Key Resistance Mechanisms:
linR [4]. While this highlights the potential for diverse resistance, its prevalence in clinical pathogens requires further investigation.The following diagram illustrates the workflow for evaluating bacterial susceptibility to lincosamides in a clinical or research setting, using clindamycin as the primary test agent and incorporating the D-zone test for inducible resistance detection.
For drug development professionals and scientists, the key takeaways are:
Understanding how lincomycin works and how bacteria resist it is crucial for research and application.
The diagram below illustrates the mechanism of action and primary resistance pathway.
Lincomycin's position is best understood in comparison to its main alternative, clindamycin.
| Feature | Lincomycin | Clindamycin |
|---|---|---|
| Classification | Natural lincosamide [3] | Semi-synthetic derivative of lincomycin [1] [3] |
| Spectrum & Potency | Narrow spectrum, primarily Gram-positive and some anaerobes [1] | Broader spectrum and higher efficacy; generally more potent, especially against anaerobes [1] [2] [3] |
| Clinical Use | Reserved for serious infections in penicillin-allergic patients [1] [5]; used in veterinary medicine [2] [4] | Widely used in human medicine for anaerobic and Gram-positive infections [3] |
| Cross-Resistance | Yes, full cross-resistance with clindamycin [5] | Yes, full cross-resistance with lincomycin [5] |
For researchers, the methodology for determining lincomycin's activity is key.
The table below summarizes the key specifications for the primary reference standards available from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), as well as a certified secondary standard.
| Feature | USP Primary Standard [1] [2] | EP Primary Standard [3] [4] | Certified Pharmaceutical Secondary Standard [5] |
|---|---|---|---|
| Product Type | Pharmaceutical Primary Standard | Pharmaceutical Primary Standard | Certified Reference Material (CRM) |
| Catalog Number | 1367005 [1] [2] | L0650000 (100 mg) / Y0001393 (10 mg) [3] [4] | PHR1657 [5] |
| Intended Use | For quality tests as specified in USP compendia [2] | For laboratory tests as prescribed in the European Pharmacopoeia [4] | For quality control, method development; alternative to in-house standards [5] |
| Traceability | N/A (Definitive Standard) | N/A (Definitive Standard) | Traceable to both USP (1367005) and EP (L0650000) primary standards [5] |
| Packaging | 200 mg [1] | 100 mg or 10 mg (for system suitability) [3] [4] | 1 g [5] |
| Storage Temperature | Information on certificate [1] | +5°C ± 3°C (L0650000) / -20°C ± 5°C (Y0001393) [3] | -10 to -25°C [5] |
| Price | $283.00 (200 mg) [1] | €79 (100 mg or 10 mg) [3] | Not specified in search results |
| Key Documentation | Supplied with Certificate [1] | Supplied with Certificate [3] | Certificate of Analysis (ISO 17034 & 17025 certified) [5] |
Reference standards are used to ensure the identity, strength, quality, and purity of pharmaceuticals. Here are the typical analytical applications and a detailed protocol for testing using these standards.
A generalized protocol for quantifying Lincomycin Hydrochloride in a sample using HPLC with a reference standard is as follows:
The logical workflow for this standard verification process is summarized in the diagram below.
The table below summarizes the core characteristics of these two lincosamide antibiotics based on the available literature.
| Feature | Lincomycin Hydrochloride Monohydrate | Celesticetin |
|---|---|---|
| Chemical Classification | Lincosamide antibiotic [1] | Lincosamide antibiotic [2] |
| Natural Source | Streptomyces lincolnensis [1] [3] | Streptomyces caelestis [4] |
| Core Chemical Structure | Amino acid + octose amino saccharide with a methylsulfhydryl group (-SCH₃) [2] | Amino acid + octose amino saccharide with a salicylate moiety [2] |
| Clinical Relevance | Used clinically; precursor for clindamycin [2] | An antibacterial agent; not typically used directly in human medicine [4] [2] |
| Key Differentiating Feature | Ornamented with a sulfur-containing methyl group [2] | Ornamented with a salicylic acid derivative [2] |
While direct comparative data is limited, detailed stability studies are available for Lincomycin Hydrochloride, which is crucial for its pharmaceutical formulation.
Stability in Intravenous Fluids at 25°C (Room Temperature) [1]:
Effect of pH and Temperature on Stability [1]:
Recent research has elucidated the final steps in the biosynthesis of both antibiotics, revealing a key divergence that accounts for their structural differences. This knowledge has been leveraged to create new hybrid antibiotics [2].
The diagram above illustrates the divergent biosynthetic pathways and the combinatorial approach:
The comparative information highlights distinct research and application pathways for these compounds:
| Test Parameter | USP Compendial Requirement | Analytical Technique |
|---|---|---|
| Chemical Structure | Monohydrate, monohydrochloride salt of Lincomycin [1] | - |
| Molecular Weight | 461.01 (for monohydrate hydrochloride form) [1] | - |
| Potency | Not less than 790 µg of lincomycin (C18H34N2O6S) per mg [2] | - |
| Identification | Meets requirements [2] | Infrared Absorption [2] |
| Specific Rotation | Between +135° and +150° [2] | Polarimetry [2] |
| pH | Between 3.0 and 5.5 (in a 1 in 10 solution) [2] | Potentiometry [2] |
| Water Content | Between 3.0% and 6.0% [2] | Karl Fischer Titration (Method I) [2] |
| Related Substance (Lincomycin B) | Area of Lincomycin B peak is not greater than 5.0% of the sum of Lincomycin and Lincomycin B peaks [2] | Liquid Chromatography (HPLC) [2] |
| Assay | Quantification of lincomycin content [2] | Reversed-Phase HPLC with UV detection at 210 nm [2] |
The USP details a specific reversed-phase High-Performance Liquid Chromatography (HPLC) method for the assay, which is a core quantitative test [2].
The workflow below illustrates the key stages of this quality control process:
Understanding the key players in the Lincomycin Hydrochloride market is a foundational step for any comparison. The following manufacturers are frequently cited across multiple market reports.
| Region/Type | Company Name |
|---|---|
| Global / Human & Veterinary Medicine [1] | Pfizer Inc., Hospira Inc., Zhejiang Hisun Pharmaceutical Co. Ltd., Huvepharma, Changzhou Siyao Pharmaceuticals Co. Ltd. |
| China / Active Pharmaceutical Ingredient (API) [2] [3] | North China Pharmaceutical Group Corp. (NCPC), Anhui Wanbei Pharmaceutical Group Co. Ltd., Henan Huaxing, Topfond, Hisoar, Xinyu, Pukang, Jiangxi Guoyao |
While not a direct batch comparison, the core of batch analysis lies in robust detection and quantification methods. Recent scientific studies have refined protocols for detecting Lincomycin residues, which can be adapted for quality control. The table below compares two advanced techniques.
| Attribute | HPLC-UVD Method [4] | ic-ELISA Method [5] |
|---|---|---|
| Principle | High-Performance Liquid Chromatography with UltraViolet Detection | Indirect competitive Enzyme-Linked Immunosorbent Assay |
| Key Application | Detecting LIN residues in various animal tissues and milk | Detecting LIN residues in pork and milk |
| Limit of Detection (LOD) | 25–40 μg/kg | 0.81–1.20 μg/kg |
| Limit of Quantification (LOQ) | 40–60 μg/kg | 2.09–2.29 μg/kg |
| Recovery Rate | 71.11% to 98.30% | 81.9% to 108.8% |
| Advantages | High sensitivity, cost-effective, broad applicability | High specificity, simplicity, rapid for high-throughput screening |
| Experimental Workflow | Sample extraction → Purification (SPE) → Derivatization → HPLC-UVD analysis | Sample preparation → Incubation with LIN-specific antibody → Colorimetric analysis |
To help visualize the general process of batch analysis using these techniques, here is a workflow diagram based on the described methodologies.
Placing the product within the broader market context can be valuable for your audience.
Since the direct batch analysis data is not publicly available, you might consider these approaches:
Irritant;Health Hazard